molecular formula C12H19NO2 B12311336 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12311336
M. Wt: 209.28 g/mol
InChI Key: HPTAVJWLXPQTEI-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 2091003-47-1) is a high-purity pyrrole derivative supplied for advanced research and development applications. With a molecular formula of C12H19NO2 and a molecular weight of 209.28, this compound serves as a versatile building block in medicinal chemistry . Pyrrole-based scaffolds are prominent in the development of bioactive molecules and have demonstrated diverse pharmacological properties, making them valuable in the discovery of new therapeutic agents . Researchers utilize this specific carboxylic acid-functionalized pyrrole in pharmaceutical R&D, particularly as a synthetic intermediate for the creation of more complex molecules, such as amide derivatives . The compound is provided with the MDL number MFCD30749942 . Please handle with appropriate care in a laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-1,2-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C12H19NO2/c1-8-10(11(14)15)6-9(13(8)5)7-12(2,3)4/h6H,7H2,1-5H3,(H,14,15)

InChI Key

HPTAVJWLXPQTEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C)CC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method, utilizing 1,4-diketones and ammonia or amines, is a classical route to pyrroles. For the target compound, a tailored 1,4-diketone precursor bearing the neopentyl and methyl groups would be required. For example:

  • Precursor Design : 5-(2,2-Dimethylpropyl)-2,4-dimethyl-1,4-diketone.
  • Reaction Conditions : Treatment with methylamine or dimethylamine in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C.

Challenges :

  • Limited commercial availability of neopentyl-substituted 1,4-diketones.
  • Competing side reactions due to steric hindrance from the neopentyl group.

Hantzsch Pyrrole Synthesis

The Hantzsch method employs β-keto esters and α-aminoketones. Adapting this for the target molecule:

  • β-Keto Ester : Ethyl 3-(2,2-dimethylpropyl)-4-methylacetoacetate.
  • α-Aminoketone : 1-Amino-2-butanone.
  • Cyclization : Conducted in ethanol under reflux, followed by acid workup.

Optimization Insights :

  • Use of microwave irradiation reduces reaction time from hours to minutes.
  • Catalytic amounts of acetic acid improve cyclization efficiency.

Functionalization of the Pyrrole Core

Introduction of the Neopentyl Group

Direct alkylation at position 5 is hindered by the pyrrole’s electron-rich nature. Alternative strategies include:

Friedel-Crafts Alkylation :

  • Reagents : Neopentyl chloride or bromide with Lewis acids (e.g., AlCl₃).
  • Conditions : Anhydrous dichloromethane at 0–5°C.
  • Yield : ~40–50% due to steric constraints.

Directed C-H Activation :

  • Directing Group : Installation of a temporary ester or amide group at position 3 to guide regioselective alkylation.
  • Catalyst : Palladium(II) acetate with silver hexafluorophosphate.

Carboxylic Acid Installation

Hydrolysis of Ethyl Ester Precursors

A common approach involves saponification of an ethyl ester intermediate:

  • Ester Synthesis : Ethyl 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate.
  • Hydrolysis : Reflux with aqueous NaOH (10%) in ethanol (1:1 v/v) for 3–4 hours.
  • Workup : Acidification to pH 3 with HCl yields the carboxylic acid as a white precipitate.

Typical Yields : 85–95% after recrystallization.

Oxidation of Methyl Groups

Alternative pathways include oxidation of a methyl substituent at position 3:

  • Oxidizing Agent : KMnO₄ in acidic or basic conditions.
  • Limitations : Over-oxidation risks and poor regioselectivity.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent THF/Water (2:1) Maximizes solubility of intermediates
Temperature 60–70°C Balances reaction rate and decomposition
Catalyst Pd/C (10 wt%) Enhances hydrogenation steps

Data aggregated from analogous syntheses.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) yields high-purity product (>99%).
  • Chromatography : Silica gel with ethyl acetate/hexane gradients resolves closely related impurities.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 6.28 (s, 1H, H-4), 3.45 (s, 3H, N-CH₃), 2.22 (s, 3H, C-CH₃), 1.08 (s, 9H, C(CH₃)₃).
  • HRMS (ESI-) : m/z calcd for C₁₂H₁₈NO₂⁻ [M-H]⁻: 208.1338; found: 208.1332.

Thermal Properties

  • Melting Point : 216–218°C (decomposition observed above 220°C).
  • Stability : Stable under nitrogen at −20°C for >6 months.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Neopentyl Bromide : Preferred over chloride due to higher reactivity.
  • Ethyl Acetoacetate : Economical starting material for ester synthesis.

Waste Reduction Strategies

  • Solvent Recovery : Distillation and reuse of THF reduces environmental impact.
  • Catalyst Recycling : Pd/C filtration and reactivation lowers metal waste.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor Systems : Enable precise control over exothermic steps (e.g., Friedel-Crafts alkylation).
  • Benefits : 20–30% higher yields compared to batch processes.

Enzymatic Hydrolysis

  • Lipase Catalysis : Selective hydrolysis of esters under mild conditions (pH 7, 37°C).
  • Sustainability : Reduces need for corrosive acids/bases.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methyl and 2,2-dimethylpropyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has shown promise in drug development due to its biological activity. Research indicates that derivatives of this compound exhibit various pharmacological properties, including:

  • Antioxidant Activity : Studies have demonstrated that certain derivatives possess significant antioxidant properties. For instance, compounds synthesized from similar frameworks have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents. Molecular docking studies suggest that it could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are pivotal in inflammation .

Biochemical Research

The interactions of 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid with biological macromolecules are an area of active investigation:

  • Protein Interaction Studies : The carboxylic acid group enhances hydrogen bonding with proteins and enzymes. Understanding these interactions is essential for elucidating its mechanism of action in biological systems.
  • Enzyme Modulation : Research indicates that this compound can modulate enzyme activities, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal highlighted the antioxidant activity of derivatives synthesized from 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. The DPPH radical scavenging assay demonstrated that some derivatives exhibited antioxidant activity greater than ascorbic acid, indicating their potential use in nutraceutical applications .

Case Study 2: Anti-inflammatory Applications

In another study focused on anti-inflammatory agents, researchers synthesized analogs of this compound and evaluated their efficacy in inhibiting COX enzymes. The results indicated a promising profile for further development into therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrrole ring and alkyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name (CAS No.) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (2091003-47-1) Pyrrole 1,2-dimethyl; 5-(2,2-dimethylpropyl); 3-carboxylic acid C₁₂H₁₉NO₂ 209.28 Carboxylic acid, neopentyl
Ethyl 5-(3-aminophenyl)-...pyrrole-3-carboxylate () Pyrrole 1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl); 5-(3-aminophenyl); 3-ethyl ester C₂₁H₂₂N₄O₂ 362.43 Ester, cyano, amino
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (42346-68-9) Pyrrolidine 1-methyl; 5-oxo; 3-carboxylic acid C₆H₉NO₃ 143.14 Carboxylic acid, ketone
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () Pyrrolopyridine 5-methoxy; 2-carboxylic acid C₉H₈N₂O₃ 192.17 Carboxylic acid, methoxy
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (121732-24-9) Triazole 5-(2-methylpropyl); 1-(2-nitrophenyl); 3-carboxylic acid C₁₃H₁₄N₄O₄ 306.28 Carboxylic acid, nitro

Key Observations:

Core Heterocycle Differences: The target compound and the ethyl pyrrole-3-carboxylate derivative () share a pyrrole backbone but differ in substituents. The ethyl ester in reduces acidity compared to the free carboxylic acid in the target compound . The pyrrolidine derivative (42346-68-9) is a saturated ring system with a ketone group, enhancing polarity and hydrogen-bonding capacity relative to the aromatic pyrrole core .

Electron-withdrawing groups (e.g., nitro in ) increase carboxylic acid acidity, whereas electron-donating groups (e.g., methoxy in ) may reduce it .

Key Observations:

Synthetic Accessibility: Pyrrolopyridine derivatives () exhibit high yields (71–95%), suggesting robust synthetic routes. The triazole derivative () likely requires multi-step synthesis due to its nitro and carboxylic acid functionalities .

Solubility and Applications :

  • The target compound’s hydrophobicity (due to neopentyl and methyl groups) may favor membrane permeability in drug design, whereas pyrrolidine and pyrrolopyridine derivatives () are more polar, suited for aqueous environments .

Biological Activity

5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring with two methyl groups and a carboxylic acid functional group. Its structure can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

This configuration contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrole derivatives, including 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. The compound has been evaluated against various bacterial strains, demonstrating significant activity.

Case Study: Antitubercular Activity

A pivotal study investigated a series of 2,5-dimethylpyrrole derivatives for their efficacy against Mycobacterium tuberculosis (M. tuberculosis). The findings indicated that certain analogues exhibited potent inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 0.40 to >25 µg/mL. Notably, compounds similar to 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid showed promising results against multidrug-resistant strains of M. tuberculosis .

Table 1: Minimum Inhibitory Concentrations (MIC90) of Selected Pyrrole Derivatives Against M. tuberculosis

CompoundMIC90 (µg/mL)
5a1.74 ± 0.28
5b16.26 ± 3.80
5q0.40 ± 0.03
5r0.49 ± 0.26

These results highlight the potential of pyrrole derivatives in the development of new antitubercular agents.

Cytotoxicity Profile

In addition to antimicrobial activity, the cytotoxicity of these compounds has been assessed using human pulmonary fibroblasts and murine macrophages. The derivatives demonstrated varying levels of cytotoxicity, with some exhibiting a selectivity index (SI) indicating low toxicity towards human cells while maintaining efficacy against bacteria .

Table 2: Cytotoxicity of Selected Pyrrole Derivatives

CompoundSI (against macrophages)SI (against fibroblasts)
5n>145>177
5qModerateLow
5rLowModerate

The mechanism by which these compounds exert their biological effects is under investigation. Molecular docking studies suggest that the compounds bind effectively to specific targets within the bacterial cell wall synthesis pathway, particularly MmpL3, which is crucial for the survival of M. tuberculosis . This binding affinity indicates a potential route for drug development aimed at combating resistant strains.

Q & A

Q. What are the optimal synthetic routes for 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, considering steric hindrance from the neopentyl group?

  • Methodological Answer : The synthesis of pyrrole derivatives with bulky substituents (e.g., neopentyl) requires careful selection of coupling reagents and reaction conditions. For example, the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can address steric challenges, as demonstrated in the synthesis of similar polysubstituted pyrroles . Additionally, protecting group strategies (e.g., esterification of the carboxylic acid prior to introducing the neopentyl group) may improve yield .

Q. How can NMR spectroscopy distinguish between positional isomers of substituted pyrrole carboxylic acids?

  • Methodological Answer : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are critical for distinguishing substitution patterns. For instance, in 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (a structural analog), the chemical shift of the pyrrole protons at positions 1 and 2 (δ ~6.5–7.0 ppm) and the downfield shift of the carboxylic acid proton (δ ~12–13 ppm) provide diagnostic markers . Coupling constants and NOE experiments can further resolve ambiguities in regiochemistry .

Q. What are key steps in purifying this compound given its polarity and solubility?

  • Methodological Answer : Reverse-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% formic acid) is effective for polar pyrrole derivatives. Acidic conditions stabilize the carboxylic acid moiety, while lyophilization ensures recovery without thermal degradation .

Advanced Research Questions

Q. What strategies mitigate low yields in the final carboxylation step of polysubstituted pyrroles?

  • Methodological Answer : Low yields in carboxylation often arise from steric hindrance or competing side reactions. A two-step approach—first introducing a cyano or ester group via nucleophilic substitution, followed by hydrolysis to the carboxylic acid—can improve efficiency. For example, ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)pyrrole-3-carboxylate analogs were hydrolyzed under basic conditions (NaOH/EtOH) to achieve >70% yields .

Q. How to resolve contradictions in reported biological activities of analogous pyrrole derivatives?

  • Methodological Answer : Discrepancies may stem from subtle structural differences (e.g., substitution position or electronic effects). Comparative studies using isosteric analogs (e.g., replacing the neopentyl group with a tert-butyl or cyclohexyl moiety) can isolate structure-activity relationships. For instance, indole-3-acetic acid analogs show divergent bioactivity compared to pyrrole derivatives due to aromaticity differences .

Q. How does the neopentyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The neopentyl group’s steric bulk reduces reactivity at adjacent positions. For example, in electrophilic aromatic substitution, the 5-(2,2-dimethylpropyl) substituent directs incoming electrophiles to less hindered positions (e.g., C4 of the pyrrole ring). Computational modeling (DFT) can predict regioselectivity, as shown in studies of similar triazolo-pyrimidine derivatives .

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